molecular formula C11H8N2O2S B8432324 2-Nitro-3-(phenylthio)pyridine

2-Nitro-3-(phenylthio)pyridine

Cat. No. B8432324
M. Wt: 232.26 g/mol
InChI Key: WOZAMLVQYZUVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-(phenylthio)pyridine is a useful research compound. Its molecular formula is C11H8N2O2S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-3-(phenylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-3-(phenylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Nitro-3-(phenylthio)pyridine

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

2-nitro-3-phenylsulfanylpyridine

InChI

InChI=1S/C11H8N2O2S/c14-13(15)11-10(7-4-8-12-11)16-9-5-2-1-3-6-9/h1-8H

InChI Key

WOZAMLVQYZUVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-chloro-2-nitropyridine (30.6 g, 193 mmol) was dissolved in DMSO (200 mL). Benzenethiol (20.7 mL, 203 mmol) was added followed by cesium carbonate (69.3 g, 212 mmol) and stirred at ambient temperature for 1.5 hours. The solution was diluted with water (750 mL) and the solids filtered. The crude material was recrystallized from EtOAc (400 mL) and with adding hexanes (1 L) to give an A-crop of 23.5 g. The filtrate was concentrated and recrystallized from EtOAc/hexanes to give 7.87 g. The solids were dried on high vacuum to provide the title compound (31.38 g, 69.8% yield).
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step Two
Quantity
69.3 g
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Four
Yield
69.8%

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